3-(Piperidin-4-yl)benzoesäure

Übersicht

Beschreibung

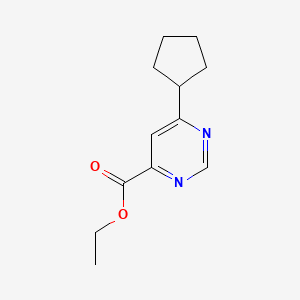

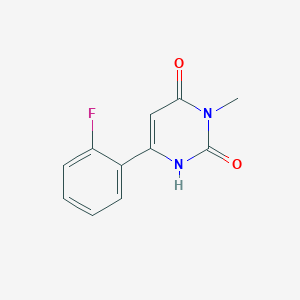

3-(Piperidin-4-yl)benzoic acid is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(Piperidin-4-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Piperidin-4-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Gezielte Protein-Degradation

3-(Piperidin-4-yl)benzoesäure wird als semi-flexibler Linker bei der Entwicklung von PROTACs (Proteolyse-Targeting-Chimären) verwendet. PROTACs sind Moleküle, die dazu bestimmt sind, die Degradation spezifischer Proteine zu induzieren. Dies ist besonders nützlich in der Krebstherapie, wo die Degradation onkogener Proteine erwünscht ist .

Optimierung der arzneimittelähnlichen Eigenschaften

Die durch die Integration von this compound in bifunktionelle Protein-Degrader eingebrachte Steifigkeit kann die dreidimensionale Orientierung und damit die Bildung ternärer Komplexe beeinflussen, was für die Optimierung der arzneimittelähnlichen Eigenschaften entscheidend ist .

Antipsychotische Mittel

Derivate von this compound wurden als privilegiertes Gerüst für atypische Antipsychotika identifiziert, die eine hohe Selektivität und Potenz als GlyT1-Inhibitoren aufweisen, die therapeutische Ziele für Schizophrenie darstellen .

Antikrebsanwendungen

Piperidinderivate, einschließlich derer, die mit this compound verwandt sind, werden aufgrund ihrer pharmakologischen Eigenschaften auf ihr potenzielles Einsatzgebiet als Antikrebsmittel untersucht .

Antiviral und antimikrobiell

Diese Verbindungen werden auch auf ihre antivirale und antimikrobielle Aktivität untersucht, was zu neuen Behandlungen für verschiedene Infektionen führen könnte .

Analgetikum und Entzündungshemmer

Die analgetischen und entzündungshemmenden Eigenschaften von Piperidinderivaten machen sie zu Kandidaten für die Entwicklung neuer Schmerzmittel und entzündungshemmender Medikamente .

Anti-Alzheimer-Krankheit

Es gibt Forschungsarbeiten zur Verwendung von Piperidinderivaten zur Behandlung der Alzheimer-Krankheit, die möglicherweise einen neuen Weg zur Bewältigung dieser Erkrankung bietet .

Antikoagulanzien-Eigenschaften

Schließlich werden diese Verbindungen auf ihre antikoagulativen Eigenschaften untersucht, die bei der Vorbeugung von Blutgerinnseln von Vorteil sein könnten .

Jede Anwendung stellt einen bedeutenden Forschungsbereich dar, der die chemischen Eigenschaften von this compound nutzt, um verschiedene therapeutische Bedürfnisse und Herausforderungen in der Medizin zu bewältigen.

Sigma-Aldrich - 3-(1-( tert- Butoxycarbonyl)piperidin-4-yl)benzoesäure RSC Publishing - Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo Springer Open - Piperidine nucleus in the field of drug discovery Sigma-Aldrich - 4-(Piperidin-4-yl)benzoesäure-Hydrochlorid

Wirkmechanismus

Target of Action

It is often used as a semi-flexible linker in the development of proteolysis targeting chimeras (protacs) , which are designed to degrade specific proteins within the cell.

Mode of Action

As a linker in PROTACs, it may facilitate the formation of a ternary complex between the target protein, the E3 ligase, and the PROTAC molecule . This could lead to ubiquitination and subsequent degradation of the target protein.

Pharmacokinetics

The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3d orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Action Environment

It is recommended to store the compound in a dark place, sealed in dry conditions, at room temperature .

Biochemische Analyse

Biochemical Properties

3-(Piperidin-4-yl)benzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with glycine transporter 1 (GlyT1), where 3-(Piperidin-4-yl)benzoic acid acts as an inhibitor . This inhibition can affect the transport of glycine, a neurotransmitter, thereby influencing neurotransmission and synaptic function. Additionally, 3-(Piperidin-4-yl)benzoic acid has been shown to interact with various receptors, including dopamine and serotonin receptors, which can modulate their signaling pathways .

Cellular Effects

3-(Piperidin-4-yl)benzoic acid has diverse effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to inhibit the hyperlocomotion induced by phencyclidine in mice, suggesting its potential impact on neuronal activity and behavior . Furthermore, 3-(Piperidin-4-yl)benzoic acid can affect the expression of genes involved in neurotransmission and synaptic plasticity, thereby altering cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of 3-(Piperidin-4-yl)benzoic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the glycine transporter 1 (GlyT1) and inhibits its activity, leading to increased levels of glycine in the synaptic cleft . This elevation of glycine can enhance the activation of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in synaptic plasticity and cognitive function . Additionally, 3-(Piperidin-4-yl)benzoic acid may interact with other receptors and enzymes, modulating their activity and downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Piperidin-4-yl)benzoic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-(Piperidin-4-yl)benzoic acid remains stable under certain conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to alterations in cellular responses, including changes in gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profiles.

Dosage Effects in Animal Models

The effects of 3-(Piperidin-4-yl)benzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved cognitive function and reduced hyperlocomotion . At higher doses, 3-(Piperidin-4-yl)benzoic acid can cause toxic or adverse effects, including neurotoxicity and behavioral changes . Understanding the dosage-dependent effects is essential for determining the therapeutic window and potential risks associated with the compound’s use.

Metabolic Pathways

3-(Piperidin-4-yl)benzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety . Additionally, 3-(Piperidin-4-yl)benzoic acid may impact metabolic flux and metabolite levels, further modulating cellular responses .

Transport and Distribution

The transport and distribution of 3-(Piperidin-4-yl)benzoic acid within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters, influencing its localization and accumulation . Once inside the cells, 3-(Piperidin-4-yl)benzoic acid can interact with binding proteins that regulate its distribution to different cellular compartments . These interactions can affect the compound’s activity and function, determining its therapeutic potential and side effects .

Subcellular Localization

The subcellular localization of 3-(Piperidin-4-yl)benzoic acid is essential for understanding its activity and function. The compound can be targeted to specific compartments or organelles within the cells, where it exerts its effects . Post-translational modifications and targeting signals play a crucial role in directing 3-(Piperidin-4-yl)benzoic acid to its subcellular destinations . These localization patterns can influence the compound’s interactions with biomolecules and its overall impact on cellular processes .

Eigenschaften

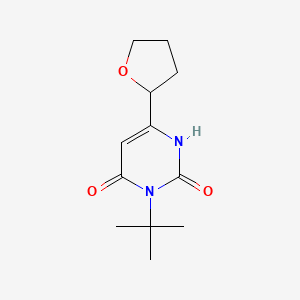

IUPAC Name |

3-piperidin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9,13H,4-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCKWGCLHGIEQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654296 | |

| Record name | 3-(Piperidin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766508-67-2 | |

| Record name | 3-(Piperidin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-[3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1490437.png)